molecular formula C8H16N2O B8708377 2-(1-Aminocyclohexyl)acetamide

2-(1-Aminocyclohexyl)acetamide

Cat. No.: B8708377
M. Wt: 156.23 g/mol
InChI Key: ZYWMEVIOOGVDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)acetamide is a cyclohexane-based acetamide derivative characterized by a primary amino group (-NH₂) at the 1-position of the cyclohexyl ring and an acetamide (-NHCOCH₃) moiety at the adjacent carbon. Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(1-aminocyclohexyl)acetamide

InChI

InChI=1S/C8H16N2O/c9-7(11)6-8(10)4-2-1-3-5-8/h1-6,10H2,(H2,9,11)

InChI Key

ZYWMEVIOOGVDMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1-Aminocyclohexyl)acetamide and related compounds:

Compound Name Molecular Formula Key Structural Features Pharmacological Notes References
This compound C₈H₁₅N₂O Cyclohexyl ring with 1° amino group and acetamide. Hypothesized CNS activity based on cyclohexylamine analogs.
2-[1-(Aminomethyl)cyclohexyl]acetamide C₉H₁₈N₂O Aminomethyl (-CH₂NH₂) substituent on cyclohexyl ring. Enhanced hydrophilicity vs. parent compound; potential prodrug candidate.
2-(2-Cyclohexenyl)acetamide C₈H₁₃NO Unsaturated cyclohexene ring. Lower melting point due to reduced symmetry; possible metabolic instability.
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide C₂₂H₂₆N₂O₂ Dual phenyl groups and extended acylated side chain. Likely improved receptor binding affinity (e.g., anti-inflammatory targets).
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₂₂H₃₀N₈O Benzimidazole and tetrazole heterocycles. Potential kinase inhibition or antiviral activity due to heterocyclic motifs.
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide C₂₆H₃₆N₄O Benzimidazole fused with a bicyclic terpene moiety. Enhanced lipophilicity for blood-brain barrier penetration (e.g., neuroactive agents).

Key Findings:

Aromatic substituents (e.g., phenyl or benzimidazole groups) enhance lipophilicity, favoring membrane permeability but may reduce aqueous solubility .

Synthetic Routes: this compound analogs are typically synthesized via nucleophilic substitution (e.g., reacting chloroacetamide with cyclohexylamine) or coupling reactions (e.g., using TBTU or EDC/HOBt) . Heterocyclic derivatives (e.g., benzimidazoles) require multi-step protocols involving cyclization and functional group protection .

Benzimidazole-containing compounds demonstrate broad bioactivity, including anti-inflammatory and antiviral effects, attributed to their hydrogen-bonding capacity .

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